Cas no 1130901-04-0 (Demethyl Arbidol)

Demethyl Arbidol Chemical and Physical Properties
Names and Identifiers
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- Arbidol Impurity 1
- 1H-Indole-3-carboxylic acid, 6-bromo-5-hydroxy-1-methyl-4-[(methylamino)methyl]-2-[(phenylthio)methyl]-, ethyl ester
- Arbidol Impurity 53
- Demethyl Arbidol
- Ethyl 6-bromo-5-hydroxy-1-methyl-4-((methylamino)methyl)-2-((phenylthio)methyl)-1H-indole-3-carboxylate
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- Inchi: 1S/C21H23BrN2O3S/c1-4-27-21(26)19-17(12-28-13-8-6-5-7-9-13)24(3)16-10-15(22)20(25)14(11-23-2)18(16)19/h5-10,23,25H,4,11-12H2,1-3H3
- InChI Key: JIQJHSYZKOCTIF-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C(CNC)=C(O)C(Br)=C2)C(C(OCC)=O)=C1CSC1=CC=CC=C1
Experimental Properties
- Melting Point: NA
- Boiling Point: NA
Demethyl Arbidol Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
Demethyl Arbidol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D353900-10mg |
Demethyl Arbidol |
1130901-04-0 | 10mg |
$1499.00 | 2023-05-18 | ||
TRC | D353900-1mg |
Demethyl Arbidol |
1130901-04-0 | 1mg |
$190.00 | 2023-05-18 |
Demethyl Arbidol Related Literature
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
Additional information on Demethyl Arbidol
Research Brief on Demethyl Arbidol (CAS: 1130901-04-0): Recent Advances and Therapeutic Potential
Demethyl Arbidol (CAS: 1130901-04-0), a derivative of the broad-spectrum antiviral drug Arbidol (Umifenovir), has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. As the active metabolite of Arbidol, Demethyl Arbidol exhibits enhanced pharmacological properties and has been the subject of numerous studies exploring its mechanism of action, therapeutic efficacy, and potential applications in viral infections and beyond.
Recent structural-activity relationship studies have revealed that the demethylation at the indole-3-carboxylic acid moiety of Arbidol significantly improves its binding affinity to viral hemagglutinin and host cell membranes. This modification, represented by the chemical identifier 1130901-04-0, enhances the compound's ability to interfere with viral entry processes, particularly in enveloped viruses such as influenza and coronaviruses.
In a 2023 study published in Antiviral Research, researchers demonstrated that Demethyl Arbidol shows 3-5 fold greater potency than its parent compound against SARS-CoV-2 variants, including Omicron sublineages. The study employed cryo-EM techniques to visualize the interaction between 1130901-04-0 and the spike protein, revealing a novel binding pocket that explains its broad-spectrum activity. These findings suggest potential advantages in pandemic preparedness and the treatment of emerging viral threats.
Beyond its antiviral applications, recent investigations have explored the immunomodulatory properties of Demethyl Arbidol. A 2024 paper in Frontiers in Immunology reported that 1130901-04-0 can selectively modulate cytokine production in macrophages, reducing pro-inflammatory responses while maintaining antiviral defenses. This dual functionality positions Demethyl Arbidol as a promising candidate for treating viral-induced inflammatory conditions, such as severe influenza or COVID-19 complications.
Pharmacokinetic studies have also advanced our understanding of 1130901-04-0. Improved metabolic stability and tissue distribution profiles compared to Arbidol were documented in a recent Journal of Pharmaceutical Sciences publication (2024), with particular accumulation noted in lung tissue - a key target for respiratory viral infections. These properties may translate to improved dosing regimens and therapeutic outcomes in clinical settings.
The synthesis and scale-up of Demethyl Arbidol have seen significant progress, as detailed in a 2023 Organic Process Research & Development article. New synthetic routes to 1130901-04-0 have achieved higher yields and purity while reducing environmental impact through green chemistry approaches. These manufacturing advances support the compound's transition from research-scale to potential commercial production.
Current challenges in Demethyl Arbidol research include the need for more comprehensive clinical data and the optimization of formulation strategies to enhance bioavailability. Several registered clinical trials (as of Q2 2024) are investigating 1130901-04-0 in various therapeutic contexts, with preliminary results expected within the next 12-18 months. These studies will be crucial for determining the compound's position in the antiviral therapeutic landscape.
In conclusion, Demethyl Arbidol (1130901-04-0) represents a promising evolution of the Arbidol pharmacophore, with demonstrated advantages in potency, mechanism, and pharmacological properties. As research continues to elucidate its full therapeutic potential and optimize its clinical application, this compound may offer valuable solutions for current and future viral challenges, particularly in the context of pandemic preparedness and respiratory infections.
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